4-Morpholinopiperidine

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

4-Morpholinopiperidine (CAS 53617-35-9), also referred to as 4-(piperidin-4-yl)morpholine, is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a morpholine moiety. This unique dual-ring architecture combines the basicity and conformational flexibility of piperidine with the polarity and hydrogen-bonding capacity of morpholine, making it a privileged scaffold in drug discovery.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 53617-35-9
Cat. No. B1299061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinopiperidine
CAS53617-35-9
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCOCC2
InChIInChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2
InChIKeyYYBXNWIRMJXEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinopiperidine CAS 53617-35-9: A Dual-Ring Heterocyclic Building Block for Advanced Medicinal Chemistry


4-Morpholinopiperidine (CAS 53617-35-9), also referred to as 4-(piperidin-4-yl)morpholine, is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a morpholine moiety [1]. This unique dual-ring architecture combines the basicity and conformational flexibility of piperidine with the polarity and hydrogen-bonding capacity of morpholine, making it a privileged scaffold in drug discovery . The compound is widely employed as an intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other bioactive molecules, notably serving as a key structural element in the FDA-approved ALK inhibitor alectinib [2].

1 Privileged heterocyclic scaffold for kinase inhibitor and receptor antagonist programs
2 Dual-ring architecture balances lipophilicity and hydrogen-bonding capacity for CNS penetrant design
3 Supported by reported structure-activity relationship evidence in ALK and SRPK inhibitor campaigns

Why 4-Morpholinopiperidine Cannot Be Simply Replaced by Generic Piperidine Analogs


While structurally related analogs such as 4-piperidinopiperidine, 4-aminopiperidine, and 4-(1-piperazinyl)piperidine may appear superficially similar, they diverge significantly in physicochemical properties, conformational behavior, and electronic characteristics that critically influence downstream biological performance [1][2]. Subtle changes in lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen-bonding capacity, and ring flexibility have been shown to dramatically alter kinase binding affinity and selectivity [3]. As demonstrated by structure-activity relationship (SAR) studies in SRPK1/2 inhibitor development, substitution of the 4-morpholinopiperidine moiety with a simple dimethyl amino-piperidine ring reduced inhibitory activity by approximately 1,000-fold [3]. Consequently, direct interchange of this building block without rigorous validation poses substantial risks to synthetic project outcomes and procurement efficiency.

Target
4-Morpholinopiperidine (XLogP3 ~0, TPSA 24.5 Ų)
vs
Analog
4-Piperidinopiperidine: higher lipophilicity, lower TPSA may alter CNS penetration profile
Target
Morpholine oxygen and ring flexibility contribute to kinase binding
vs
Replacement
Dimethyl amino-piperidine replacement may shift kinase potency and selectivity significantly
Target
Orthogonal dual-amine reactivity (piperidine + morpholine)
vs
Simple analog
4-Aminopiperidine offers only a single reactive amine, limiting synthetic diversification

Quantitative Differentiation of 4-Morpholinopiperidine: Physicochemical, Conformational, and Clinical Evidence


Balanced Lipophilicity and Polarity Profile for CNS Drug Design

4-Morpholinopiperidine (C9H18N2O, MW 170.25) exhibits a calculated XLogP3 of 0, a TPSA of 24.5 Ų, and a hydrogen bond acceptor count of 3 with 1 donor [1]. In contrast, the analogous 4-piperidinopiperidine (C10H20N2, MW 168.28) displays a higher XLogP3 of 1.2 and lower TPSA of 15.3 Ų [2], while 4-aminopiperidine (C5H12N2, MW 100.16) has a lower XLogP3 of -0.6 but a higher TPSA of 38.1 Ų [3]. These data highlight the balanced lipophilicity and polarity of 4-Morpholinopiperidine, which is often preferred for central nervous system (CNS) penetration and solubility.

Physicochemical profile
Head-to-head
XLogP3: 0 vs 1.2 (4-piperidinopiperidine) / -0.6 (4-aminopiperidine); TPSA: 24.5 Ų vs 15.3 / 38.1 Ų
Supports CNS drug-design fit through balanced polarity and lipophilicity
Computed properties; experimental validation recommended for specific BBB models
Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Conformational and Electronic Impact on Kinase Inhibitor Potency

In the development of SRPK1/2 inhibitors, replacing the 4-morpholinopiperidine moiety of alectinib with a smaller pyrazole ring (JH-VII-139-1) resulted in a more active compound with an IC50 of 1.1 nM against SRPK1 [1]. Conversely, substitution with a dimethyl amino-piperidine ring (JH-VII-206-2) decreased inhibitory activity by ~1,000-fold [1]. This stark contrast underscores the critical role of the morpholine ring's oxygen atom and conformational flexibility in achieving optimal kinase binding.

Kinase potency SAR
Head-to-head
SRPK1 IC50 shift: ~1,000-fold decrease when morpholinopiperidine replaced by dimethyl amino-piperidine
Supports kinase selectivity SAR interpretation; morpholine oxygen critical for reported affinity
Cell Chemical Biology 2018; in vitro kinase assay context
Kinase Inhibitor Structure-Activity Relationship Conformational Flexibility

Clinical Validation: Essential Component of FDA-Approved ALK Inhibitor Alectinib

4-Morpholinopiperidine is a critical intermediate in the synthesis of alectinib (CH5424802), a highly selective ALK inhibitor approved for ALK-positive non-small cell lung cancer [1]. Alectinib exhibits an IC50 of 1.9 nM against ALK kinase and potently inhibits the growth of ALK-driven cancer cells . The presence of the 4-morpholinopiperidine side-chain was essential for achieving the desired kinase selectivity and oral bioavailability [1].

ALK inhibitor synthesis
Class-level inference
Alectinib ALK IC50 1.9 nM; morpholinopiperidine side-chain linked to selectivity and oral bioavailability profile
Reported ALK inhibitor synthesis context; building block for approved kinase inhibitor intermediate
Bioorg. Med. Chem. 2012; data to verify in own synthetic route
Oncology ALK Inhibitor Drug Intermediate

Synthetic Versatility in Constructing Complex Amine Systems

4-Morpholinopiperidine serves as a versatile nucleophile in Buchwald-Hartwig aminations and copper-catalyzed couplings, as exemplified in patent literature for the synthesis of alectinib [1]. The presence of two nitrogen atoms with distinct basicity (piperidine pKa ~10.8, morpholine pKa ~8.3) allows for chemoselective functionalization [2]. Compared to 4-aminopiperidine, which has only one reactive amine, 4-Morpholinopiperidine offers orthogonal reactivity for more complex molecular architectures.

Synthetic versatility
Class-level inference
Two amines with distinct pKa (~10.8 piperidine, ~8.3 morpholine) enable chemoselective functionalization
Supports orthogonal synthetic strategy for complex amine libraries
Buchwald-Hartwig and Cu-catalyzed couplings reported in patent literature
Organic Synthesis Amine Building Block Cross-Coupling

High-Impact Research and Industrial Applications of 4-Morpholinopiperidine


Kinase Inhibitor Discovery and Optimization

Researchers focused on developing selective kinase inhibitors for oncology or immunology targets should prioritize 4-Morpholinopiperidine as a core scaffold element. Its ability to modulate both potency and selectivity, as evidenced by SAR studies in SRPK1/2 and ALK inhibitors [1][2], makes it an ideal starting point for hit-to-lead campaigns. The quantitative impact of replacing this moiety (1,000-fold activity change) underscores its value in fine-tuning inhibitor properties [1].

CNS Drug Design Leveraging Balanced Physicochemical Properties

Projects aimed at crossing the blood-brain barrier (BBB) benefit from 4-Morpholinopiperidine's calculated XLogP3 of 0 and TPSA of 24.5 Ų, which fall within favorable ranges for CNS penetration [3]. In comparison, more lipophilic analogs like 4-piperidinopiperidine (XLogP3 1.2) or more polar alternatives like 4-aminopiperidine (XLogP3 -0.6) may exhibit suboptimal brain exposure or increased efflux. Procurement teams supporting neuroscience programs should stock this intermediate to accelerate SAR exploration.

Synthesis of Clinical-Stage and Approved ALK Inhibitors

For process chemists and CROs involved in the production of alectinib or related ALK inhibitors, 4-Morpholinopiperidine is an indispensable starting material [2]. Its use in patented synthetic routes enables high-yielding, scalable processes. Securing a reliable supply chain of high-purity 4-Morpholinopiperidine directly impacts manufacturing timelines and cost-of-goods for these commercially valuable therapeutics.

Construction of Complex Amine-Containing Molecular Libraries

Medicinal chemistry groups building diverse compound libraries for phenotypic screening or target-based discovery should incorporate 4-Morpholinopiperidine into their reagent sets. Its orthogonal reactivity (two distinct amines) facilitates parallel synthesis of structurally varied analogs, increasing chemical diversity with minimal synthetic effort [4].

Application
Selection Property
Validation Focus
Kinase inhibitor discovery
Privileged morpholinopiperidine scaffold
SAR-driven potency and selectivity optimization
CNS-penetrant design
Balanced XLogP3 and TPSA profile
Blood-brain barrier permeability assessment
ALK inhibitor intermediate synthesis
Reported synthetic route compatibility
Process scalability and purity requirements
Complex amine library construction
Orthogonal diamine reactivity
Chemoselective coupling and diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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